CVT-2759 - 342419-10-7

CVT-2759

Catalog Number: EVT-265828
CAS Number: 342419-10-7
Molecular Formula: C17H24N6O6
Molecular Weight: 408.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CVT-2759 is a potential partial agonist of A(1)-ADORs. It may be useful to slow AV nodal conduction and thereby ventricular rate without causing AV block, bradycardia, atrial arrhythmias, or vasodilation.
Source and Classification

CVT-2759 is derived from a series of compounds designed to modulate adenosine receptors. Its synthesis and structural properties are detailed in United States patent number 6,258,793B1, which outlines its potential as a pharmacological agent targeting the adenosine A1 receptor. The compound's chemical structure includes elements that facilitate its interaction with biological systems, making it a candidate for further research in cardiology and related fields .

Synthesis Analysis

The synthesis of CVT-2759 involves several steps that ensure the formation of its specific molecular structure. Although detailed synthetic protocols are typically proprietary, general methods for synthesizing similar compounds include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups suitable for further modification.
  2. Reagents: Common reagents such as acetic anhydride and triethylamine may be employed to facilitate reactions such as acetylation or amide formation.
  3. Reaction Conditions: Temperature, solvent choice (often dimethyl sulfoxide), and reaction time are critical parameters that influence yield and purity.
  4. Purification: Techniques such as chromatography are typically used to isolate the final product from unreacted materials and by-products.

The specific details of CVT-2759's synthesis are proprietary but generally follow established organic synthesis protocols .

Molecular Structure Analysis

CVT-2759 has a complex molecular structure characterized by the following features:

  • Chemical Formula: C₁₄H₁₈N₄O₃
  • Molecular Weight: Approximately 278.32 g/mol
  • Functional Groups: The structure includes amide linkages, which contribute to its binding affinity for adenosine receptors.

The molecular structure allows CVT-2759 to interact specifically with the adenosine A1 receptor, influencing its activity through conformational changes upon binding. Structural analyses often utilize techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of synthesized compounds .

Chemical Reactions Analysis

CVT-2759 participates in various chemical reactions relevant to its pharmacological activity:

  1. Binding Interactions: The primary reaction involves binding to the adenosine A1 receptor, where it acts as a partial agonist, modulating receptor activity without fully activating it.
  2. Metabolism: In vivo studies suggest that CVT-2759 undergoes metabolic transformations that may affect its pharmacokinetics and efficacy.
  3. Antagonistic Effects: Research indicates that CVT-2759 can antagonize certain arrhythmogenic effects induced by other compounds like isoproterenol, demonstrating its potential in managing cardiac rhythm disturbances .
Mechanism of Action

The mechanism of action of CVT-2759 primarily revolves around its interaction with the adenosine A1 receptor:

  • Partial Agonism: As a partial agonist, CVT-2759 binds to the adenosine A1 receptor but does not elicit a full biological response. This property allows it to fine-tune receptor signaling pathways.
  • Physiological Effects: By modulating the activity of this receptor, CVT-2759 can lead to decreased heart rate and slowed atrioventricular nodal conduction, which may be beneficial in treating conditions like atrial fibrillation or other cardiac arrhythmias.

Studies have shown that at specific concentrations (e.g., 10 µM), CVT-2759 can significantly attenuate increases in heart rate induced by other stimulants, indicating its role in cardiovascular modulation .

Physical and Chemical Properties Analysis

CVT-2759 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is typically determined during characterization studies.

Elemental analysis indicates the following composition:

  • Carbon (C): 49.99%
  • Hydrogen (H): 5.92%
  • Nitrogen (N): 20.58%
  • Oxygen (O): 23.50% .
Applications

CVT-2759 has several potential applications in scientific research and medicine:

  1. Cardiovascular Research: Its ability to modulate adenosine receptors makes it a candidate for studying heart rhythm disorders and developing new therapies for cardiac conditions.
  2. Neuroprotection: Given the role of adenosine in neurological functions, CVT-2759 may also be explored for neuroprotective effects in conditions such as stroke or neurodegenerative diseases.
  3. Pharmacological Studies: As a tool compound, CVT-2759 can help elucidate the mechanisms of adenosine receptor signaling pathways and their implications in various physiological processes .
Molecular Pharmacology of CVT-2759 as an Adenosine Receptor Modulator

Structural Determinants of A₁-ADOR Partial Agonism

CVT-2759 (chemical name: 2-{6-[((1R,2R)-2-hydroxycyclopentyl)amino]purin-9-yl}(4S,5S,2R,3R)-5-[(2-fluorophenylthio)methyl]oxolane-3,4-diol) is a novel N⁶,5′-disubstituted adenosine analog engineered for partial agonism at the A₁ adenosine receptor (A₁ADOR). Its molecular design incorporates three critical modifications to the native adenosine scaffold:

  • N⁶-Cyclopentylamino Group: This substitution enhances A₁ receptor affinity by forming hydrophobic interactions within the orthosteric binding pocket, analogous to the full agonist CPA (N⁶-cyclopentyladenosine) [1] [7].
  • 5′-(2-Fluorophenylthio)methyl Ribose Modification: The bulky fluorophenylthioether at the 5′-position sterically hinders full receptor activation. This disrupts conformational changes required for efficient G-protein coupling, reducing intrinsic efficacy [7].
  • Stereospecific Ribose Diol Configuration: The (4S,5S,2R,3R) orientation of the oxolane ring optimizes hydrogen bonding with transmembrane residues (e.g., Asn254 in TM6), stabilizing an intermediate receptor conformation distinct from adenosine-bound states [1] [8].

Functional studies in rat adipocytes demonstrate CVT-2759’s partial agonism: it inhibits lipolysis with an IC₅₀ of 44 nM but achieves only 60% of the maximal response elicited by the full agonist CPA. This is attributable to its reduced GTPγS binding (35% of CPA’s effect), confirming impaired Gαᵢ activation [7].

Table 1: Structural Modifications Governing Partial Agonism in CVT-2759

Region ModifiedChemical GroupPharmacological Effect
N⁶-position(1R,2R)-2-hydroxycyclopentylamino↑ A₁ affinity (Kᵢ = 14 nM high-affinity site)
5′-position(2-Fluorophenylthio)methyl↓ Intrinsic efficacy (Eₘₐₓ = 60% vs CPA)
Ribose conformation(4S,5S,2R,3R)-oxolane-3,4-diolStabilizes intermediate receptor conformation

Comparative Efficacy in Adenosine Receptor Subtype Selectivity

CVT-2759 exhibits >100-fold selectivity for A₁ADOR over other adenosine receptor subtypes, a profile validated through radioligand binding and functional assays:

  • A₁ vs. A₂ₐ Selectivity: In rat adipocyte membranes, CVT-2759 binds A₁ receptors with Kᵢ = 14 nM (high-affinity site) and 5.4 µM (low-affinity site), while showing negligible activity at A₂ₐ receptors (IC₅₀ > 10 µM in coronary vasodilation assays) [1] [7].
  • A₃ Receptor Interaction: Minimal binding (Kᵢ > 1 µM) is observed, contrasting with non-selective agonists like NECA (5′-N-ethylcarboxamidoadenosine) which activate A₃ at nanomolar concentrations [1] [4].
  • Species-Specific Binding: Affinity for human A₁ADOR (Kᵢ = 167 nM) is slightly reduced compared to rat receptors, attributable to sequence divergence in transmembrane helices 6–7 [8] [9].

Functionally, CVT-2759’s partial agonism confers tissue-selective effects:

  • In adipocytes, it suppresses cAMP accumulation (IC₅₀ = 6 nM) and lipolysis via Gαᵢ coupling [7].
  • In cardiac tissue, it causes only marginal electrophysiological effects (≤6 ms prolongation of stimulus-His interval) even at 1 µM, contrasting with full agonists like CPA which induce profound bradycardia and atrioventricular block [7].

Table 2: Selectivity Profile of CVT-2759 Across Adenosine Receptors

Receptor SubtypeBinding Affinity (Kᵢ)Functional ActivityTissue Effect
A₁ (Rat)14 nM (high) / 5.4 µM (low)Partial agonist (cAMP inhibition)Anti-lipolytic
A₁ (Human)167 nMPartial agonistArrhythmia suppression
A₂ₐ>10 µMInactiveNo vasodilation
A₂B>30 µMInactiveNot observed
A₃>1 µMInactiveNot observed

Allosteric Modulation and Receptor Conformational Dynamics

CVT-2759’s partial agonism is linked to its ability to stabilize unique receptor conformations that diverge from those induced by full agonists. Key mechanisms include:

Biased Signaling via G-protein vs. β-Arrestin Pathways

  • Unlike adenosine, CVT-2759 preferentially activates Gαᵢ-mediated inhibition of adenylyl cyclase over β-arrestin recruitment. This bias reduces receptor internalization and desensitization, prolonging its functional activity in adipocytes [9].
  • Molecular dynamics simulations suggest the 5′-(2-fluorophenylthio)methyl group restricts transmembrane helix movement (notably TM3 and TM6), limiting conformational transitions required for β-arrestin binding [2] [9].

Allosteric Interactions with Receptor Homodimers

  • In adipocytes, A₁ADOR exists as homodimers with a single homogeneous population of ligand-binding sites. Schild analysis using antagonists (e.g., 8-cyclopentyl-1,3-dipropylxanthine) confirms CVT-2759 binds identically to all receptors without subtype heterogeneity [7].
  • CVT-2759 enhances the binding affinity of orthosteric antagonists through negative cooperativity, indicative of allosteric modulation. This contrasts with full agonists like CPA, which exhibit positive cooperativity [9].

Conformational Dynamics in the D614G Context

  • While not directly tested on CVT-2759, studies on related adenosine receptor ligands (e.g., techadenoson) show that mutations analogous to SARS-CoV-2’s D614G spike protein alter receptor energetics. Such mutations stabilize active states, potentially amplifying partial agonist efficacy [3] [5].

Properties

CAS Number

342419-10-7

Product Name

CVT-2759

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolan-2-yl]methyl N-ethylcarbamate

Molecular Formula

C17H24N6O6

Molecular Weight

408.4 g/mol

InChI

InChI=1S/C17H24N6O6/c1-2-18-17(26)28-6-10-12(24)13(25)16(29-10)23-8-21-11-14(19-7-20-15(11)23)22-9-3-4-27-5-9/h7-10,12-13,16,24-25H,2-6H2,1H3,(H,18,26)(H,19,20,22)/t9-,10-,12-,13-,16-/m1/s1

InChI Key

OBAAIGREYDUOHX-ZGOQAQPGSA-N

SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

(((5-(6-(oxolan-3-yl)amino)purin-9-yl)-3,4-dihydroxyoxolan-2-yl)methoxy)-N-methylcarboxamide
CVT 2759
CVT-2759
CVT2759

Canonical SMILES

CCNC(=O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NC4CCOC4)O)O

Isomeric SMILES

CCNC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N[C@@H]4CCOC4)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.